Cytotoxicity in Gastric Cancer Model (HGC-27)
GRPR antagonist-2 exhibits potent cytotoxicity against the HGC-27 human gastric cancer cell line with an IC50 of 0.77 μM . This potency is relevant when compared to peptide-based GRPR antagonists. For context, RC-3940-II, a peptide antagonist, inhibited the growth of JAR choriocarcinoma cells at concentrations as low as 1 nM, which is significantly more potent in that specific cell line [1]. However, the direct comparability is limited due to different cell lines and assay conditions. This underscores the importance of cell line-specific validation; GRPR antagonist-2 provides a validated small molecule tool with defined potency in HGC-27 cells.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.77 μM |
| Comparator Or Baseline | RC-3940-II (peptide antagonist) IC50: ~1 nM (in JAR cells) |
| Quantified Difference | Not directly quantifiable (different cell lines). |
| Conditions | HGC-27 cell line, 48-hour treatment vs. JAR choriocarcinoma cells [1] |
Why This Matters
This establishes GRPR antagonist-2 as a potent small molecule tool for studying GRPR in gastric cancer models, offering a chemically distinct alternative to peptide antagonists.
- [1] Ertl T, et al. Antagonists of bombesin/gastrin-releasing Peptide inhibit growth of jar human choriocarcinoma cells and production of cyclic-amp in-vitro. Int J Oncol. 1995 Mar;6(3):547-53. View Source
